2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the quinoline moiety, and the attachment of the sulfonamide group. One common synthetic route involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of a Lewis acid catalyst.
Attachment of Sulfonamide Group: The sulfonamide group can be introduced through a sulfonation reaction using chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity by binding to their active sites.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit similar biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine are well-known quinoline derivatives with antimalarial and other therapeutic properties.
Uniqueness
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is unique due to its combined structural features of benzothiazole, quinoline, and sulfonamide groups, which contribute to its diverse biological activities and potential therapeutic applications. The presence of these functional groups allows for multiple modes of action and interactions with various molecular targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
2-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3S2/c24-32(29,30)15-10-11-19-21(12-15)31-23(26-19)27-22(28)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H2,24,29,30)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNMLHTSOMMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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